SB 268262 - 217438-17-0

SB 268262

Catalog Number: EVT-254497
CAS Number: 217438-17-0
Molecular Formula: C18H15N3O4S2
Molecular Weight: 401.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Selective non-peptide CGRP1 antagonist. Inhibits [125I]CGRP binding and CGRP-activated adenylyl cyclase stimulation in SK-N-MC cell membranes (IC50 values are 0.24 and 0.83 nM respectively).
Source and Classification

SB 268262 was originally developed by scientists at the pharmaceutical company SmithKline Beecham (now part of GlaxoSmithKline). It is classified as a calcitonin receptor antagonist, specifically targeting the calcitonin gene-related peptide pathway. The compound has been utilized in various preclinical studies to explore its role in cartilage metabolism and pain modulation.

Synthesis Analysis

The synthesis of SB 268262 involves multiple steps typical of organic synthesis. While specific synthetic routes are proprietary, general methods include:

  1. Starting Materials: The synthesis begins with readily available organic compounds that serve as precursors.
  2. Reactions: Key reactions may include amination, acylation, and cyclization to build the core structure of SB 268262.
  3. Purification: The final product is purified using techniques such as chromatography to ensure high purity levels suitable for biological testing.

Details regarding the exact synthetic pathway are often not disclosed in public literature due to commercial confidentiality.

Molecular Structure Analysis

The molecular formula of SB 268262 is C18H15N3O4S2C_{18}H_{15}N_{3}O_{4}S_{2}, with a molecular weight of approximately 401.46 g/mol. The structure includes:

  • Aromatic Rings: Contributing to its stability and interaction with biological targets.
  • Sulfur Atoms: Present in the thiazole moiety, which may play a role in its biological activity.

The three-dimensional conformation of SB 268262 allows it to effectively bind to calcitonin receptors, inhibiting their activity.

Chemical Reactions Analysis

SB 268262 participates in several chemical reactions relevant to its function:

  1. Binding Interactions: The compound binds to calcitonin receptors, blocking their activation by endogenous ligands such as calcitonin and calcitonin gene-related peptide.
  2. Cellular Effects: In vitro studies have shown that treatment with SB 268262 can induce changes in cellular signaling pathways involved in inflammation and apoptosis.

These interactions are crucial for understanding how SB 268262 can modulate pain and inflammation in cartilage cells.

Mechanism of Action

The mechanism of action of SB 268262 primarily involves:

  1. Receptor Inhibition: By binding to calcitonin receptors, SB 268262 prevents the normal signaling cascade initiated by calcitonin and related peptides.
  2. Alteration of Chondrocyte Activity: This inhibition can lead to decreased production of inflammatory mediators and alterations in chondrocyte metabolism, potentially reducing pain and cartilage degradation associated with osteoarthritis.

Research has demonstrated that SB 268262 affects apoptotic pathways in chondrocytes, influencing cell survival and function under pathological conditions.

Physical and Chemical Properties Analysis

SB 268262 exhibits several notable physical and chemical properties:

These properties are crucial for researchers when considering the compound for therapeutic applications.

Applications

SB 268262 has been primarily studied for its potential applications in:

  • Pain Management: Its role as a calcitonin receptor antagonist positions it as a candidate for treating conditions associated with chronic pain, particularly osteoarthritis.
  • Cartilage Research: Investigations into its effects on chondrocyte metabolism provide insights into cartilage health and disease mechanisms.
  • Inflammation Modulation: Research indicates potential uses in modulating inflammatory responses within joint tissues.

Despite its promising applications, it is important to note that SB 268262 has been withdrawn from commercial sale due to undisclosed reasons, limiting its availability for further research .

Introduction to SB 268262 in Contemporary Research

Historical Context and Discovery of SB 268262 as a CGRP1 Antagonist

SB 268262 emerged as a pivotal non-peptide antagonist targeting the calcitonin gene-related peptide 1 (CGRP1) receptor through systematic drug discovery efforts in the late 1990s. Initial high-throughput screening of compound libraries identified a low-affinity lead molecule, SB-211973, which exhibited modest CGRP receptor binding activity (IC₅₀ ≈ 3 µM) [4]. Structural optimization of this benzanilide scaffold focused on enhancing receptor affinity and metabolic stability. Critical modifications included:

  • Introduction of a thiazolylsulfinyl moiety at the 4-position of the benzanilide ring
  • Incorporation of a nitro group at the 3-position
  • Chiral resolution to isolate the pharmacologically active enantiomer [4]

This optimization yielded the racemic compound SB-268262 (chemical name: N-Methyl-N-(2-methylphenyl)-3-nitro-4-(2-thiazolylsulfinyl)-benzamide), which demonstrated substantially improved binding affinity. Subsequent chiral separation produced the single enantiomer SB-(+)-273779, though SB-268262 remained a key reference compound in pharmacological studies [4]. The compound's molecular weight is 401.46 g/mol, with the chemical formula C₁₈H₁₅N₃O₄S₂ and CAS registry number 217438-17-0 [2] [3].

Pharmacological characterization revealed SB 268262's exceptional potency and selectivity. In radioligand binding assays using human neuroblastoma (SK-N-MC) cell membranes, SB 268262 inhibited [¹²⁵I]CGRP binding with an IC₅₀ of 0.24 nM. Functional assays demonstrated blockade of CGRP-stimulated adenylyl cyclase activity with an IC₅₀ of 0.83 nM – confirming its role as a potent CGRP signaling antagonist [2] [3]. This represented a >10,000-fold increase in potency over the initial lead compound.

Table 1: Pharmacological Profile of SB 268262

Assay SystemTargetIC₅₀ ValueSignificance
SK-N-MC membrane binding[¹²⁵I]CGRP displacement0.24 nMSubnanomolar receptor affinity
SK-N-MC functional assayCGRP-activated adenylyl cyclase0.83 nMPotent inhibition of intracellular signaling
Porcine tissue binding[¹²⁵I]CGRP displacement~40% inhibition at 1 µMSpecies-specific binding differences

The compound's discovery marked a therapeutic milestone as it provided the first evidence that non-peptide molecules could effectively target CGRP receptors – previously considered accessible only to peptide-based drugs. This breakthrough validated CGRP receptor antagonism as a viable strategy for migraine treatment and facilitated later development of clinically approved gepants (small molecule CGRP antagonists) [6]. SB 268262 became a critical research tool for elucidating CGRP receptor functions in pain pathways, particularly in experimental models of neurogenic inflammation and migraine [8].

Role of Non-Peptide Antagonists in Receptor-Targeted Therapeutics

Non-peptide antagonists like SB 268262 represent a transformative approach in targeting neuropeptide receptors, overcoming significant limitations inherent to peptide-based therapeutics. Their development capitalizes on distinct pharmacological advantages:

  • Oral Bioavailability and Metabolic Stability: Unlike peptide CGRP antagonists (e.g., CGRP₈₋₃₇), SB 268262's small molecular weight (401.46 g/mol) and synthetic chemical structure confer resistance to enzymatic degradation, enabling oral administration [4] [6]. The absence of peptide bonds prevents hydrolysis by proteases in the gastrointestinal tract and systemic circulation. Additionally, its lipophilic nature (logP ≈ 2.8) facilitates efficient absorption and blood-brain barrier penetration – crucial for targeting central nociceptive pathways involved in migraine [6].

  • Receptor Selectivity and Binding Kinetics: SB 268262 exhibits exceptional selectivity for the human CGRP receptor complex (CLR/RAMP1), with minimal cross-reactivity to related receptors (e.g., amylin or adrenomedullin receptors) [6]. Structural analyses indicate that the thiazolylsulfinylbenzamide core binds competitively to the extracellular N-terminal domain of the calcitonin receptor-like receptor (CLR), specifically disrupting CGRP binding without intrinsic receptor activation [6]. This mechanism differs fundamentally from monoclonal antibody approaches that sequester CGRP ligand.

Table 2: Molecular Characteristics of SB 268262 vs. Other CGRP-Targeting Modalities

CharacteristicSB 268262 (Non-peptide antagonist)Peptide Antagonists (e.g., CGRP₈₋₃₇)Monoclonal Antibodies (e.g., erenumab)
Molecular Weight401.46 Da~3,500 Da~150,000 Da
Administration RouteOralIntravenous/SubcutaneousSubcutaneous/Intravenous
Binding SiteCLR extracellular domainCGRP C-terminal regionCGRP ligand or receptor extracellular domain
Receptor KineticsCompetitive antagonismCompetitive antagonismNon-competitive inhibition
Blood-Brain Barrier PenetrationModerateNegligibleNegligible
  • Research and Clinical Translation Impact: SB 268262 established the structural blueprint for subsequent CGRP antagonists. Its benzanilide-thiazole architecture informed the design of clinically approved gepants (e.g., rimegepant, ubrogepant) through iterative optimization of potency, hepatotoxicity profiles, and pharmacokinetic parameters [6]. Mechanistically, studies using SB 268262 demonstrated that CGRP receptor blockade:
  • Inhibits capsaicin-induced vasodilation in coronary arteries
  • Reverses CGRP-mediated mechanical allodynia and hyperalgesia in rodent pain models
  • Suppresses neurogenic inflammation without causing vasoconstriction – a critical advantage over triptans [6] [8]

The compound's utility extends beyond migraine research, serving as a pharmacological probe for investigating CGRP's roles in cardiovascular homeostasis, neurogenic inflammation, and nociceptive processing [6] [8]. Its development validated the principle that complex peptide-receptor interactions could be effectively targeted by small molecules – a paradigm now applied to multiple neuropeptide systems (e.g., substance P, orexin).

Properties

CAS Number

217438-17-0

Product Name

SB 268262

IUPAC Name

N-methyl-N-(2-methylphenyl)-3-nitro-4-(1,3-thiazol-2-ylsulfinyl)benzamide

Molecular Formula

C18H15N3O4S2

Molecular Weight

401.5 g/mol

InChI

InChI=1S/C18H15N3O4S2/c1-12-5-3-4-6-14(12)20(2)17(22)13-7-8-16(15(11-13)21(23)24)27(25)18-19-9-10-26-18/h3-11H,1-2H3

InChI Key

YXHLPJQQPOMPGE-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1N(C)C(=O)C2=CC(=C(C=C2)S(=O)C3=NC=CS3)[N+](=O)[O-]

Synonyms

N-methyl-N-(2-methylphenyl)-3-nitro-4-(2-thiazolylsulfinyl)nitrobenzanilide
SB-273779

Canonical SMILES

CC1=CC=CC=C1N(C)C(=O)C2=CC(=C(C=C2)S(=O)C3=NC=CS3)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.